Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate
CAS No.:
Cat. No.: VC13804344
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O2 |
|---|---|
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C10H10N2O2/c1-12-6-5-7-3-4-8(10(13)14-2)11-9(7)12/h3-6H,1-2H3 |
| Standard InChI Key | XTCMCETVRBCERD-UHFFFAOYSA-N |
| SMILES | CN1C=CC2=C1N=C(C=C2)C(=O)OC |
| Canonical SMILES | CN1C=CC2=C1N=C(C=C2)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The IUPAC name for this compound is methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate, reflecting its bicyclic structure. The molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol. The core structure consists of a pyrrole ring fused to a pyridine ring (pyrrolo[2,3-b]pyridine), where the methyl group occupies the 1-position, and the methyl ester is at the 6-position.
Structural Analysis
Key structural features include:
-
Aromatic system: The fused pyrrolopyridine core provides planar aromaticity, enabling π-π stacking interactions critical for binding biological targets.
-
Substituent effects: The electron-withdrawing ester group at C6 influences electron density distribution, while the N1-methyl group enhances lipophilicity .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate |
| CAS Registry Number | 1198416-38-4 |
| XLogP3 (Log P) | 1.17 |
| Topological Polar Surface Area | 54.98 Ų |
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves sequential functionalization of the pyrrolopyridine core. A representative pathway includes:
-
Core formation: Construction of the pyrrolo[2,3-b]pyridine skeleton via cyclization reactions, such as the Gewald reaction or metal-catalyzed cross-coupling.
-
N1-Methylation: Introduction of the methyl group at the pyrrole nitrogen using methyl iodide or dimethyl sulfate under basic conditions .
-
Esterification: Installation of the methyl ester at C6 via carboxylation followed by treatment with methanol and an acid catalyst.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| N1-Methylation | NaH, DMF, 0°C; Methyl iodide, rt, 2h | 89% |
| Esterification | CO₂(g), Pd catalyst; CH₃OH, H₂SO₄ | 75% |
Example Procedure:
A solution of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (2.0 mmol) in dry DMF is treated with sodium hydride (2.4 mmol) at 0°C. Methyl iodide (2.4 mmol) is added dropwise, and the mixture is stirred at room temperature for 2 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography to yield the methylated product .
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits moderate aqueous solubility (~1.57 mg/mL) due to the polar ester group, with a calculated log P (XLogP3) of 1.17, indicating balanced lipophilicity for membrane permeability .
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.62 (d, J=5.4 Hz, 1H, pyridine-H), 7.73 (d, J=3.7 Hz, 1H, pyrrole-H), 4.04 (s, 3H, OCH₃), 2.37 (s, 3H, NCH₃).
-
LCMS: m/z = 191.1 [M+H]⁺, consistent with the molecular formula.
Table 3: Predicted ADMET Properties
| Property | Value |
|---|---|
| GI Absorption | High |
| BBB Permeability | Moderate |
| CYP450 Inhibition | CYP1A2 inhibitor (weak) |
| Bioavailability Score | 0.55 |
Biological Activity and Mechanisms
Antimicrobial Effects
Analogous compounds exhibit broad-spectrum antimicrobial activity. The ester group enhances cell membrane penetration, while the aromatic system intercalates into microbial DNA .
Table 4: In Vitro Biological Data (Analog Compounds)
| Assay | IC₅₀/EC₅₀ | Target |
|---|---|---|
| FGFR1 Inhibition | 0.8 µM | Kinase domain |
| E. coli Growth Inhibition | 12.5 µg/mL | DNA gyrase |
Applications in Drug Discovery
Kinase Inhibitor Development
The compound serves as a precursor for irreversible kinase inhibitors. For example, acrylamide derivatives of pyrrolopyridines covalently bind to cysteine residues in kinase ATP pockets, enhancing selectivity.
Antibiotic Adjuvants
Structural modifications, such as introducing fluoroquinolone moieties, have yielded hybrids with potentiated activity against multidrug-resistant pathogens .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume